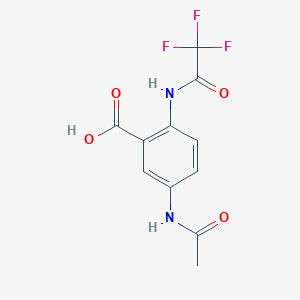

5-Acetamido-2-(trifluoroacetamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

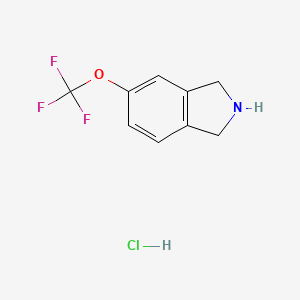

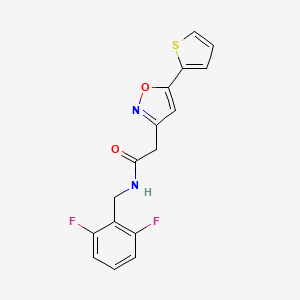

5-Acetamido-2-(trifluoroacetamido)benzoic acid is a chemical compound with the CAS Number: 1098397-49-9 . It has a molecular weight of 290.19 .

Synthesis Analysis

The synthesis of similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has been reported in the literature . The derivatives were synthesized by increasing the alkyl position (methyl) in an acetamide moiety. The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2). These 5-acetamido-2-hydroxy benzoic acid derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride .Molecular Structure Analysis

The InChI code for 5-Acetamido-2-(trifluoroacetamido)benzoic acid is 1S/C9H5F4NO3/c10-4-1-2-6 (5 (3-4)7 (15)16)14-8 (17)9 (11,12)13/h1-3H, (H,14,17) (H,15,16) .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Modifications

5-Acetamido-2-(trifluoroacetamido)benzoic acid and its derivatives serve as key intermediates in the synthesis of complex molecules. For example, derivatives of this compound have been used in the synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid, showing activity as inhibitors of growth in mouse mammary adenocarcinoma and L1210 cells in culture (Sharma, Petrie, & Korytnyk, 1988). Furthermore, a synthetic method for Tetraaza[3.3.3.3]meta- and paracyclopanes highlights the versatility of N-substituted trifluoroacetamides in organic synthesis, providing pathways to novel structures with potential application in material science and pharmacology (Shinmyozu et al., 1993).

Biochemical Applications

In biochemistry, the derivatization of compounds using trifluoroacetamide groups facilitates the analysis of complex biological samples. For instance, a GC-MS method utilizing BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) derivatization allowed for the determination of flavonoids and phenolic and benzoic acids in human plasma, offering insights into the bioavailability and pharmacokinetics of these compounds following cranberry juice consumption (Zhang & Zuo, 2004).

Material Science

The chemical properties of 5-Acetamido-2-(trifluoroacetamido)benzoic acid derivatives have been explored for creating new materials. For example, the synthesis of novel oxoammonium salts from TEMPO-based compounds, including 4-(2,2,2-trifluoroacetamido) derivatives, demonstrates their utility in enhancing the oxidizing power of these salts, which could have implications in the development of oxidation catalysts and materials processing technologies (Lambert et al., 2017).

Antimicrobial and Anti-inflammatory Applications

Compounds derived from 5-Acetamido-2-(trifluoroacetamido)benzoic acid have shown potential as antimicrobial and anti-inflammatory agents. For instance, benzothiazole derivatives tethering a 1,2,3-triazole moiety exhibited promising antimicrobial activities, demonstrating the compound's role in the development of new therapeutic agents (Rezki, 2016).

Zukünftige Richtungen

The future directions for the study of 5-Acetamido-2-(trifluoroacetamido)benzoic acid and similar compounds could involve further exploration of their potential as non-steroidal anti-inflammatory drugs (NSAIDs). This could include in-depth studies of their bioavailability, binding affinity with the COX-2 receptor, and in-vivo anti-nociceptive activity .

Eigenschaften

IUPAC Name |

5-acetamido-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O4/c1-5(17)15-6-2-3-8(7(4-6)9(18)19)16-10(20)11(12,13)14/h2-4H,1H3,(H,15,17)(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDWABRZEFUYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2-(trifluoroacetamido)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Fluoropyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682038.png)

![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2682055.png)

![Acetic acid, 2-[(2-methoxyethyl)thio]-, methyl ester](/img/structure/B2682057.png)